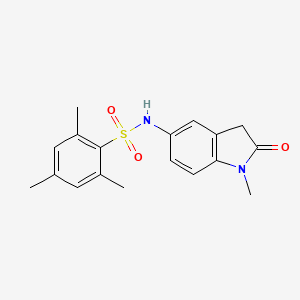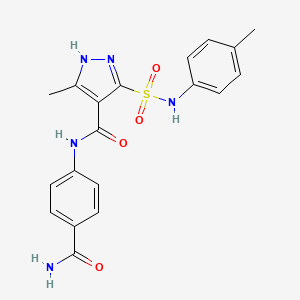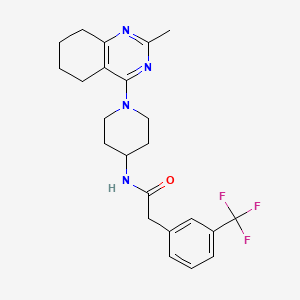
5-(4-羟基苯氧基)-1H-吡啶-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-(4-Hydroxyphenoxy)-1H-pyridin-2-one” likely refers to a compound that contains a pyridinone group, which is a heterocyclic compound, and a hydroxyphenoxy group, which is a type of ether that also contains a phenol group .
Molecular Structure Analysis
The molecular structure of this compound would likely include a pyridinone ring attached to a phenol group through an ether linkage . The exact structure would depend on the positions of these attachments.Chemical Reactions Analysis
Again, while specific reactions involving “5-(4-Hydroxyphenoxy)-1H-pyridin-2-one” are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the phenol group can participate in electrophilic aromatic substitution, and the ether group can be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of a phenol group could result in the compound being somewhat acidic .作用机制
Target of Action
It is structurally similar to α-arbutin, a glycosylated hydroquinone . α-Arbutin is known to inhibit the enzyme tyrosinase, which plays a crucial role in melanin synthesis . Therefore, it’s plausible that 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one might interact with similar targets.
Mode of Action
Α-arbutin, a structurally related compound, acts as a competitive inhibitor of tyrosinase by acting on the l-tyrosine binding site to suppress melanogenesis . It’s possible that 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one might have a similar mode of action.
Biochemical Pathways
Related compounds like α-arbutin are known to interfere with the phenylpropanoid pathway, specifically inhibiting the enzyme tyrosinase, which is crucial for melanin synthesis .
Result of Action
Related compounds like α-arbutin are known to have skin lightening effects and are used in the treatment of hyperpigmentation . They achieve this by inhibiting melanin synthesis in the skin cells .
实验室实验的优点和局限性
One of the main advantages of 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one for lab experiments is its strong iron-chelating properties, which makes it a potent tool for studying the role of iron in various diseases. The compound is also relatively easy to synthesize, and its purity can be easily confirmed by spectroscopic methods. However, one limitation of the compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the compound can also interact with other metal ions besides iron, which can complicate its use in certain experiments.
未来方向
There are several future directions for the study of 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one. One direction is to explore its potential therapeutic applications in other diseases such as cardiovascular diseases and diabetes, which are also associated with oxidative stress and iron overload. Another direction is to investigate its potential as a diagnostic tool for iron-related diseases, as the compound can bind to iron ions and generate detectable signals. Furthermore, the development of new analogs and derivatives of the compound with improved solubility and specificity could also lead to new therapeutic applications.
合成方法
The synthesis of 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one involves the condensation of 2-hydroxypyridine-5-carboxylic acid with 4-chlorophenol in the presence of a base such as potassium carbonate. The reaction proceeds under reflux in a polar solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified by recrystallization or column chromatography. The yield of the product is typically high, and the purity can be confirmed by spectroscopic methods such as NMR and IR.
科学研究应用
光动力疗法 (PDT)
HPPO: 作为一种治疗癌症和其他疾病的治疗方法,其在 PDT 中的潜力已被研究。在 PDT 中,光敏剂(如HPPO)被光激活,产生活性氧,选择性地破坏肿瘤细胞。 研究人员已探索了 HPPO 衍生物作为有效的敏化剂,因为它们在可见光范围内吸收,并且产生单线态氧效率高 .
有机合成和点击化学
Cu(I) 催化的叠氮化物-炔烃环加成反应 (CuAAC),也称为“点击化学”,已被用于合成酞菁衍生物。HPPO 基化合物在此过程中充当关键的构建模块,允许酞菁与各种材料偶联。 例如,氧化石墨烯、碳纳米管、二氧化硅纳米粒子、金纳米粒子、量子点 .
半导体性质
酞菁,包括那些衍生自 HPPO 的酞菁,表现出半导体行为。这些大环化合物可以整合到电子器件中,例如有机场效应晶体管 (OFET) 和太阳能电池。 它们独特的电子特性使其成为下一代光电应用的有希望的候选者 .
非线性光学器件
含有 HPPO 的酞菁已被探索用于其非线性光学性质。 这些化合物可以有效地转换光能,使其在光开关、调制器和频率转换器等器件中具有价值 .
化学传感器
研究人员已经开发了基于 HPPO 的酞菁作为化学传感器。这些分子可以根据其光学性质的变化选择性地检测特定分析物(例如金属离子或有机污染物)。 应用包括环境监测和医疗诊断 .
聚合物材料和纳米复合材料
HPPO 衍生物已被纳入聚合物基体和纳米复合材料中。通过用含有 HPPO 的单元对聚合物进行功能化,研究人员可以提高材料的性能,例如机械强度、热稳定性和电导率。 这些材料在涂层、传感器和柔性电子产品中得到应用 .
总之,5-(4-羟基苯氧基)-1H-吡啶-2-酮在各种科学领域中都具有前景,从癌症治疗到材料科学。其多功能性和独特的性质不断激发创新研究和应用。
属性
IUPAC Name |
5-(4-hydroxyphenoxy)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-8-1-3-9(4-2-8)15-10-5-6-11(14)12-7-10/h1-7,13H,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLPWRRHPOBIOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=CNC(=O)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

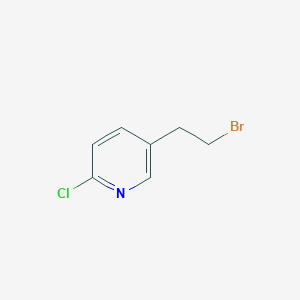
![N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide](/img/structure/B2388654.png)
![6-(2,4-Dimethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2388656.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2388660.png)
![3-(Benzylsulfanyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2388661.png)
![N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2388662.png)

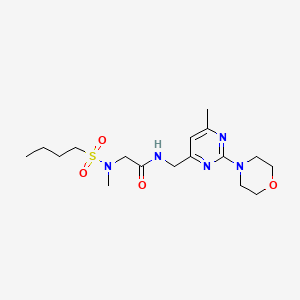


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2388669.png)
